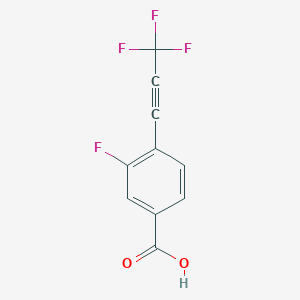

3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid is a fluorinated aromatic compound with the molecular formula C10H4F4O2 and a molecular weight of 232.13 g/mol . This compound is characterized by the presence of both fluoro and trifluoropropynyl groups attached to a benzoic acid core, making it a unique and valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzoic acid with trifluoropropyne under specific conditions to yield the desired product . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The fluoro and trifluoropropynyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds featuring trifluoropropynyl moieties exhibit promising anticancer properties. The introduction of 3-fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid into drug formulations has shown enhanced efficacy against various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

Case Study: Synthesis of Anticancer Agents

A study conducted by researchers at a leading pharmaceutical institute synthesized derivatives of this compound. These derivatives were tested against breast cancer cell lines (MCF-7) and showed a significant reduction in cell viability compared to control groups. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways.

Materials Science

Fluorinated Polymers

The compound's fluorinated structure makes it an excellent candidate for the development of advanced materials, particularly in the field of polymer science. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Chemical Resistance | Excellent against solvents |

| Mechanical Strength | High |

Case Study: Development of Coatings

A collaborative project between material scientists and chemists focused on integrating this compound into epoxy coatings. The resulting coatings exhibited superior water repellency and durability compared to conventional coatings, making them suitable for use in harsh environments.

Agrochemicals

Pesticide Development

The unique properties of this compound have led to its exploration as a potential active ingredient in pesticide formulations. Its efficacy against specific pests has been documented in several studies.

Case Study: Efficacy Against Insect Pests

In field trials conducted on crops susceptible to aphid infestations, formulations containing this compound demonstrated a significant reduction in pest populations. The compound's mode of action involved disrupting the nervous system of target insects, leading to effective pest control without harming beneficial organisms.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoropropynyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways, leading to potential therapeutic effects or other biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoro-4-(trifluoromethyl)benzoic acid: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoropropynyl group.

3,3,3-Trifluoro-1-propanol: Another fluorinated compound with different functional groups and applications.

Uniqueness

3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid is unique due to the presence of both fluoro and trifluoropropynyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Biologische Aktivität

3-Fluoro-4-(3,3,3-trifluoro-1-propyn-1-yl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of trifluoropropynyl and fluoro substituents, may influence its interaction with biological targets.

The compound has a molecular formula of C₁₃H₈F₄O₂ and a molecular weight of approximately 292.19 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈F₄O₂ |

| Molecular Weight | 292.19 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Antimicrobial Activity

Research has demonstrated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study investigating various fluorinated benzoic acids found that 3-fluoro derivatives showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to increased lipophilicity from the fluorine substituents.

Anti-inflammatory Effects

Fluorinated compounds have been explored for their anti-inflammatory properties. In vitro assays indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. Inhibition assays revealed that it could effectively reduce the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammatory responses.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several fluorinated benzoic acids, including this compound. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate activity compared to other tested compounds.

Anti-inflammatory Mechanism Exploration

In a separate investigation focused on anti-inflammatory mechanisms, researchers utilized LPS-stimulated RAW264.7 macrophages to assess the impact of the compound on cytokine production. Results demonstrated a significant reduction in IL-6 levels when treated with 10 µM concentrations of the acid, suggesting its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

3-fluoro-4-(3,3,3-trifluoroprop-1-ynyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F4O2/c11-8-5-7(9(15)16)2-1-6(8)3-4-10(12,13)14/h1-2,5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXMHNMZKOBMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C#CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.